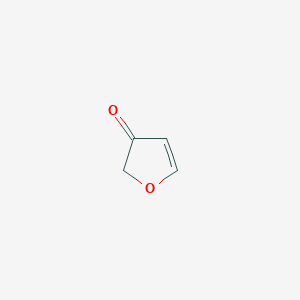

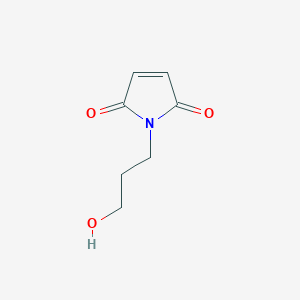

3(2H)-Furanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the compound’s IUPAC name, common names, and its role or use in industry or research .

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the raw materials used, the reaction conditions, and the yield of the reaction .Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including its atomic arrangement and any notable structural features. Tools like X-ray crystallography, NMR, and IR spectroscopy are often used for this .Chemical Reactions Analysis

This would cover the various reactions that the compound undergoes, including its reactivity with other chemicals and the conditions required for these reactions .Physical and Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties .Aplicaciones Científicas De Investigación

Fluorescent Organic Dyes

3(2H)-Furanones, a type of five-membered heterocyclic compounds, have been utilized in the synthesis of novel fluorescent organic dyes. Varghese et al. (2015) developed two fluorophores based on the 3-furanone skeleton, demonstrating their efficient solvatochromic properties and potential for bio-analytical applications (Varghese et al., 2015).

Side-Chain Modifications

Nardini et al. (2012) explored the synthesis of a series of 3(2H)-furanones with varied side-chain modifications. These compounds were synthesized through a process involving hydrogenolysis and acid hydrolysis, showing the versatility of 3(2H)-furanone in chemical synthesis (Nardini et al., 2012).

Gold-Catalyzed Reactions

Hu et al. (2013) demonstrated that 3(2H)-Furanones can be efficiently generated from 3-alkynyl oxireno[2,3-b]chromenones using a gold-catalyzed domino reaction. This process involves cyclization, C-C cleavage, nucleophilic addition, oxidation, and further nucleophilic addition, highlighting the potential of this compound in complex organic reactions (Hu et al., 2013).

Intestinal Absorption Studies

Stadler et al. (2009) conducted a study on the absorption of 3(2H)-furanones by human intestinal epithelial Caco-2 cells. They found that 3(2H)-furanones are efficiently absorbed and metabolized, suggesting their biological relevance and potential for food and health-related applications (Stadler et al., 2009).

Synthesis of Furan/3(2H)-Furanone Ensembles

Trofimov et al. (2015) achieved a one-pot linkage between furan and this compound rings using microwave-assisted domino reactions. This method, involving multiple C-H-forming/breaking steps, demonstrates the chemoselective assembly of 5-(2-furyl)-3(2H)-furanones, showcasing the synthetic flexibility of 3(2H)-furanones (Trofimov et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

3511-31-7 |

|---|---|

Fórmula molecular |

C9H15N |

Peso molecular |

137.22 g/mol |

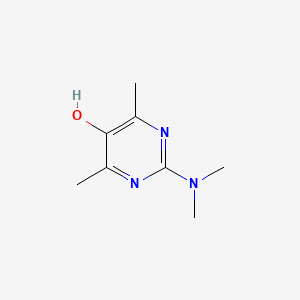

Nombre IUPAC |

3,4-diethyl-2-methyl-1H-pyrrole |

InChI |

InChI=1S/C9H15N/c1-4-8-6-10-7(3)9(8)5-2/h6,10H,4-5H2,1-3H3 |

Clave InChI |

BFAJXGPKXUFZGX-UHFFFAOYSA-N |

SMILES |

C1C(=O)C=CO1 |

SMILES canónico |

CCC1=CNC(=C1CC)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Aminobenzo[B]thiophen-2-YL)ethanone](/img/structure/B3189686.png)

![Diethyl [4-(dimethylamino)benzylidene]malonate](/img/structure/B3189698.png)

![2-[(2-Methoxyethyl)amino]ethan-1-ol](/img/structure/B3189732.png)